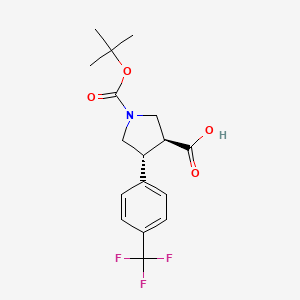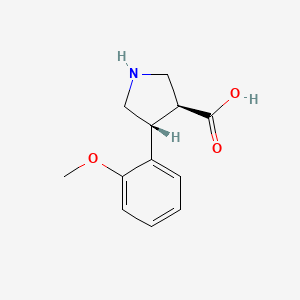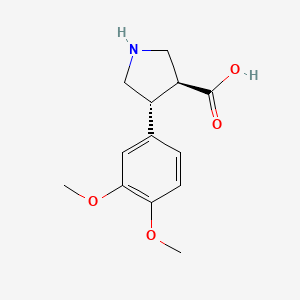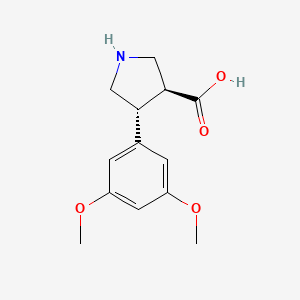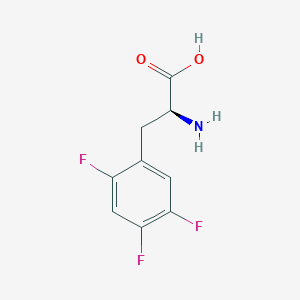
4-メトキシフェニル-2-ニコチナルデヒド
概要
説明
2-(4-Methoxyphenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
“4-メトキシフェニル-2-ニコチナルデヒド” はプロテオミクス研究で使用されます . プロテオミクスとは、タンパク質の構造と機能を特に大規模に研究するものです。この化合物は、タンパク質の構造、相互作用、機能の分析に使用できます。
ベンゾチアゾールの合成
この化合物はベンゾチアゾールの合成に使用されます . ベンゾチアゾールとその誘導体は、抗腫瘍活性や炎症性疾患、てんかん、鎮痛、ウイルス感染、がん、結核などの重要な医薬用途など、その強力な活性のために長年にわたり有機化学者と医薬品化学者の大きな関心を集めてきました .
3. ab initio と密度汎関数理論研究 “4-メトキシフェニル-2-ニコチナルデヒド” の分子構造と振動周波数は、ab initio (HF) および密度汎関数理論で調査されました . これらの研究は、化合物の特性を理解し、さまざまな条件での挙動を予測するために重要です。
作用機序
Target of Action
The primary targets of 2-(4-Methoxyphenyl)nicotinaldehyde are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer characterized by the lack of expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
It is known to interact with its targets, egfr and vegfr-2, leading to changes in the cellular environment . The compound’s interaction with these receptors is believed to inhibit their activity, thereby slowing down the progression of TNBC .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways, which are involved in cell proliferation and angiogenesis, respectively . By inhibiting these pathways, 2-(4-Methoxyphenyl)nicotinaldehyde can potentially slow down the growth and spread of TNBC .
Pharmacokinetics
It has been reported that the compound and its derivatives meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
It is believed that the compound’s interaction with egfr and vegfr-2 leads to the inhibition of these receptors, which in turn slows down the progression of tnbc .
Safety and Hazards
生化学分析
Biochemical Properties
2-(4-Methoxyphenyl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This interaction suggests that 2-(4-Methoxyphenyl)nicotinaldehyde may have potential neuroprotective effects by improving mitochondrial homeostasis and bioenergy and inhibiting the mitochondrial apoptosis pathway.
Cellular Effects
2-(4-Methoxyphenyl)nicotinaldehyde has notable effects on various types of cells and cellular processes. In neuronal cells, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to the mitochondrial network, cellular bioenergetics, and stress response under ischemic-like conditions . This enhancement improves neuronal tolerance to ischemia, suggesting that 2-(4-Methoxyphenyl)nicotinaldehyde may play a role in neuroprotection. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of protein O-GlcNAc.
Molecular Mechanism
The molecular mechanism of 2-(4-Methoxyphenyl)nicotinaldehyde involves its interaction with mitochondrial proteins through O-GlcNAcylation. This post-translational modification acts as a metabolic sensor that links metabolism to cellular function . By enhancing O-GlcNAcylation, 2-(4-Methoxyphenyl)nicotinaldehyde improves mitochondrial homeostasis and bioenergy, inhibits the mitochondrial apoptosis pathway, and provides neuroprotection under stress conditions. The specific target of 2-(4-Methoxyphenyl)nicotinaldehyde in regulating O-GlcNAcylation remains to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)nicotinaldehyde have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, are critical factors in its application. Studies have shown that 2-(4-Methoxyphenyl)nicotinaldehyde maintains its neuroprotective effects over time by enhancing O-GlcNAcylation and improving mitochondrial homeostasis and bioenergy
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)nicotinaldehyde vary with different dosages in animal models. At lower doses, it has been observed to enhance O-GlcNAcylation and improve neuronal tolerance to ischemia At higher doses, there may be potential toxic or adverse effects that need to be carefully monitored
Metabolic Pathways
2-(4-Methoxyphenyl)nicotinaldehyde is involved in metabolic pathways that include the enhancement of O-GlcNAcylation on mitochondrial proteins This post-translational modification acts as a metabolic sensor, linking metabolism to cellular function The compound interacts with enzymes and cofactors involved in O-GlcNAcylation, thereby influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)nicotinaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport mechanisms and distribution patterns of 2-(4-Methoxyphenyl)nicotinaldehyde is essential for optimizing its application in biochemical research.
Subcellular Localization
2-(4-Methoxyphenyl)nicotinaldehyde is localized within specific subcellular compartments, particularly mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins This subcellular localization is crucial for its activity and function, as it directly influences mitochondrial homeostasis and bioenergy
特性
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFIXDFODEDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257803 | |
| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-59-7 | |
| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



